molecular formula C15H12N2O6 B1623801 (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate CAS No. 3205-33-2

(R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate

Cat. No. B1623801
CAS RN: 3205-33-2
M. Wt: 316.26 g/mol
InChI Key: YATKDADIXNBBCZ-SNVBAGLBSA-N
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Description

(R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate, also known as PEDNB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PEDNB is a chiral derivative of 3,5-dinitrobenzoic acid that has a wide range of applications in various fields such as chemistry, biology, and medicine.

Mechanism of Action

The mechanism of action of (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate is based on its ability to form diastereomeric salts with chiral amines. The reaction between (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate and chiral amines results in the formation of diastereomeric salts, which can be easily separated and analyzed. The diastereomeric salts have different physical and chemical properties, which can be exploited for the determination of enantiomeric purity.
Biochemical and Physiological Effects
(R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate has no known biochemical or physiological effects. It is a relatively inert compound that is not metabolized in the body. Therefore, it is considered safe for laboratory use.

Advantages and Limitations for Lab Experiments

The advantages of using (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate in laboratory experiments include its simplicity of synthesis, high selectivity for chiral amines, and compatibility with various analytical techniques. The limitations of using (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate include its sensitivity to moisture and air, which can affect the purity of the product. Additionally, (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate is relatively expensive compared to other chiral derivatizing agents.

Future Directions

There are several future directions for the research and development of (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate. One potential direction is the synthesis of new (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate-based chiral ligands for asymmetric catalysis. These ligands could have improved selectivity and efficiency compared to existing (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate-based ligands.
Another potential direction is the development of new analytical techniques for the determination of enantiomeric purity using (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate. These techniques could be more sensitive and accurate than existing techniques, allowing for the detection of lower levels of impurities.
Finally, the application of (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate in the determination of enantiomeric purity of drugs and other compounds could have significant implications for the pharmaceutical industry. The use of (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate could result in the development of safer and more effective drugs by ensuring the purity of the active ingredient.

Scientific Research Applications

(R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate has a wide range of applications in scientific research. It is commonly used as a chiral derivatizing agent for the determination of enantiomeric purity of various compounds. (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate reacts with chiral amines to form diastereomeric salts that can be easily separated and analyzed by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
(R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate has also been used in the synthesis of chiral ligands for asymmetric catalysis. Chiral ligands are essential for the synthesis of enantiomerically pure compounds that have applications in the pharmaceutical industry. (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate-based chiral ligands have been shown to be highly effective in various catalytic reactions, including asymmetric hydrogenation and Suzuki-Miyaura coupling.

properties

IUPAC Name

[(1R)-1-phenylethyl] 3,5-dinitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O6/c1-10(11-5-3-2-4-6-11)23-15(18)12-7-13(16(19)20)9-14(8-12)17(21)22/h2-10H,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATKDADIXNBBCZ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431917
Record name (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate

CAS RN

3205-33-2
Record name (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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